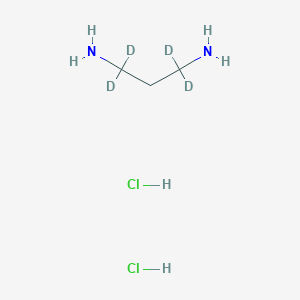
2,6-Dichloro-4-fluorobenzonitrile
Overview
Description
2,6-Dichloro-4-fluorobenzonitrile is a chemical compound with the molecular formula C7H2Cl2FN . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .
Synthesis Analysis
The synthesis of this compound often involves halogenation reactions, ammoxidation, or other substitution reactions . A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile has been reported, utilizing industrial by-product 2,6-dichloro-3-fluoroacetophenone as a starting material .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a nitrile group . The average mass of the molecule is 190.002 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm³ and a boiling point of 272.7±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C, and the flash point is 118.7±25.9 °C . The compound has a molar refractivity of 41.1±0.4 cm³ .Mechanism of Action
Mode of Action
It is known that halogenated benzonitriles, such as 2,6-dichloro-4-fluorobenzonitrile, can undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the compound’s structure and properties, which may influence its interaction with its targets.
Biochemical Pathways
The compound’s potential to inhibit cellulose synthesis has been suggested , which could impact various cellular processes and pathways.
Result of Action
Its potential to inhibit cellulose synthesis could have significant effects on cell structure and function . .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-4-fluorobenzonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cellulose synthesis. It interacts with enzymes such as cellulose synthase, inhibiting its activity and thereby affecting the synthesis of cellulose in plants and algae . This compound also interacts with various proteins and biomolecules involved in the synthesis of noncellulosic extracellular polysaccharides, leading to the inhibition of their production .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit motility and stalk production in marine diatoms by disrupting the synthesis of extracellular adhesive polymers . This inhibition affects cell signaling pathways and gene expression related to motility and adhesion. Additionally, this compound impacts cellular metabolism by interfering with the synthesis of essential polysaccharides .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with cellulose synthase, leading to enzyme inhibition . This inhibition prevents the polymerization of glucose into cellulose, disrupting the structural integrity of cell walls in plants and algae. Furthermore, this compound affects gene expression by altering the transcription of genes involved in polysaccharide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions, but its activity can degrade over extended periods . Long-term exposure to this compound has been observed to cause persistent inhibition of cellulose synthesis, leading to long-term changes in cellular function and structure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cellulose synthesis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of cellulose synthesis .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and degradation of polysaccharides. It interacts with enzymes such as cellulose synthase and other cofactors involved in polysaccharide metabolism . The compound’s inhibition of cellulose synthesis affects metabolic flux and the levels of various metabolites involved in polysaccharide production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound affects its overall activity and effectiveness in inhibiting cellulose synthesis .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell wall and membrane compartments where cellulose synthesis occurs . The compound’s activity is influenced by its localization, as it needs to be in proximity to cellulose synthase to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
properties
IUPAC Name |
2,6-dichloro-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOCIVQQKRQKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1473423-59-4 | |
| Record name | 2,6-Dichloro-4-fluorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1473423594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dichloro-4-fluorobenzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK93BC35NP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol](/img/structure/B1459364.png)



